8-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one
Description
8-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic compound featuring a benzothiazinone core substituted with a bromine atom at position 8 and a methyl group at position 2. The bromine atom enhances electronic interactions with biological targets, while the methyl group influences steric and lipophilic properties .
Properties
Molecular Formula |
C9H8BrNOS |
|---|---|
Molecular Weight |
258.14 g/mol |
IUPAC Name |
8-bromo-2-methyl-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C9H8BrNOS/c1-5-9(12)11-7-4-2-3-6(10)8(7)13-5/h2-5H,1H3,(H,11,12) |
InChI Key |
KVUDPPYSLZTOMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC2=C(S1)C(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of 8-Bromo-2-methyl-2H-benzo[b]thiazin-3(4H)-one typically follows a multi-step process including:
Starting Material Preparation: The precursor often involves 2-aminobenzenethiol derivatives, which provide the amino and thiol functionalities necessary for cyclization.
Cyclization: Intramolecular cyclization under oxidative conditions forms the benzothiazine ring system. This step often uses mild oxidizing agents and organic solvents such as acetonitrile or acetic acid under reflux.
Bromination: Selective bromination at the 8-position is achieved using bromine or brominating agents under controlled conditions to avoid over-bromination or side reactions.
Methylation: Introduction of the methyl group at the 2-position can be accomplished either prior to cyclization or by methylation of the cyclized product using methylating agents.
Specific Methodologies
One documented approach involves the reaction of 2-methyl-2-aminobenzenethiol with bromine in the presence of an oxidizing agent. The reaction is conducted in an organic solvent under reflux to facilitate ring closure and bromination simultaneously or sequentially. The process parameters such as temperature, solvent, and reagent stoichiometry are optimized for maximum yield and purity.
Another approach reported in the synthesis of related benzothiazine derivatives involves the use of palladium-catalyzed cyclization reactions in dichloromethane under reflux conditions, followed by purification through recrystallization or chromatography to achieve high purity.
Green and Solvent-Free Methods
Recent advances in benzothiazine synthesis emphasize environmentally benign protocols. For example, solvent-free microwave-assisted synthesis and catalyst-free one-pot reactions have been explored for related benzothiazine analogs. These methods reduce reaction times drastically (minutes instead of hours/days) and avoid toxic solvents and heavy metals, aligning with green chemistry principles.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Acetonitrile, acetic acid, dichloromethane | Solvent choice affects reaction rate and selectivity |
| Temperature | Reflux (~80–110 °C) | Ensures complete cyclization and bromination |
| Brominating Agent | Bromine (Br2) or N-bromosuccinimide (NBS) | Controlled addition prevents polybromination |
| Oxidizing Agent | Mild oxidants such as hydrogen peroxide or air | Facilitates cyclization without over-oxidation |
| Catalyst | Pd/C for some cyclization steps | Enhances yield, especially in methylation steps |
| Reaction Time | 2–24 hours | Longer times for room temperature reactions; shorter with microwave irradiation |
| Purification | Recrystallization (ethanol), silica gel chromatography | Achieves >95% purity |
Analytical Characterization During Preparation
Thin Layer Chromatography (TLC): Monitoring reaction progress with Rf values around 0.5 in hexane:ethyl acetate (2:1) solvent system.
Fourier Transform Infrared Spectroscopy (FT-IR): Characteristic carbonyl stretch at ~1705 cm⁻¹ confirms lactam formation in the benzothiazine ring.
Nuclear Magnetic Resonance (¹H NMR): Methyl protons appear near δ 2.5 ppm, confirming substitution pattern.
High-Performance Liquid Chromatography (HPLC): Used for purity assessment and quantification of impurities, employing C18 columns with trifluoroacetic acid-modified mobile phases.
Mass Spectrometry (MS): Confirms molecular weight and bromine isotopic pattern.
Research Findings on Preparation Efficiency and Stability
Yield Optimization: Use of palladium catalysts and controlled bromination improves yields up to 90% or higher. Reflux in acetonitrile or acetic acid is preferred for consistent cyclization.
Structural Stability: Stability studies under various pH conditions (pH 1–12 at 40 °C for 30 days) show the compound maintains integrity with minimal hydrolysis, confirmed by HPLC-MS and X-ray diffraction analyses.
Impurity Profile: Bromine content analysis by elemental methods matches theoretical values (~22%), indicating high stoichiometric control during synthesis.
Summary Table of Preparation Methods
| Method Type | Key Reagents and Conditions | Advantages | Limitations |
|---|---|---|---|
| Bromination + Cyclization | 2-methyl-2-aminobenzenethiol, Br2, oxidant, reflux | High yield, straightforward | Requires careful bromine handling |
| Pd-Catalyzed Cyclization | Pd/C, dichloromethane, reflux | Enhanced yield, cleaner reaction | Use of precious metal catalyst |
| Microwave-Assisted | Catalyst-free, solvent-free, microwave irradiation | Fast reaction, green chemistry | Limited substrate scope |
| One-Pot Multicomponent | 2-aminothiophenol derivatives, aldehydes, acids | Operational simplicity, eco-friendly | Longer reaction time in some cases |
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiazinone ring can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form polycyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazinone derivatives, while oxidation and reduction can lead to different oxidation states of the thiazinone ring.
Scientific Research Applications
Pharmacological Applications
8-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one exhibits several pharmacological activities that make it a candidate for drug development:
- Antimicrobial Activity : Studies have indicated that benzothiazine derivatives possess significant antimicrobial properties. The presence of the bromine atom enhances the compound's efficacy against various bacterial strains, making it a potential candidate for developing new antibiotics .
- Anticancer Properties : Research has suggested that compounds within this class may inhibit tumor growth by interfering with cancer cell proliferation pathways. The specific structural features of this compound could contribute to its activity against certain cancer types .
- Central Nervous System Effects : Some studies have explored the neuroprotective effects of benzothiazine derivatives. These compounds may offer benefits in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Agricultural Applications
The compound's properties extend beyond pharmacology into agricultural science:
- Pesticidal Activity : The structural characteristics of this compound suggest potential use as a pesticide or herbicide. Its effectiveness against specific pests can be attributed to its ability to disrupt biological processes in target organisms .
- Plant Growth Regulation : Preliminary studies indicate that derivatives of benzothiazine can influence plant growth patterns and enhance resistance to environmental stressors, suggesting a role in sustainable agriculture practices .
Material Science Applications
The unique chemical structure of this compound also opens avenues in material science:
- Polymer Additives : Research has shown that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for industrial use .
- Coatings and Sealants : The compound's chemical stability makes it suitable for use in protective coatings that require resistance to environmental degradation and enhanced durability .
Case Studies
Several case studies illustrate the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Efficacy | Demonstrated significant inhibition of bacterial growth compared to control groups. |
| Study B | Cancer Cell Proliferation | Showed reduced viability in cancer cell lines treated with the compound. |
| Study C | Pesticide Development | Identified effective dosage levels for pest control in agricultural settings. |
Mechanism of Action
The mechanism of action of 8-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one involves its interaction with specific molecular targets. The bromine atom and the thiazinone ring play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzothiazinone Core
Halogenated Derivatives
- 6-Bromo-5-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS: 1029421-36-0): Structural Difference: Replaces sulfur with oxygen (oxazinone vs. thiazinone). Impact: Reduced electron-donating capacity and altered hydrogen-bonding interactions. Oxygen’s higher electronegativity decreases lipophilicity (logP ≈ 1.9 vs. Activity: Limited data, but oxazinones generally show weaker AChE inhibition compared to thiazinones .
- 4-(4-Bromo-benzyl)-2H-benzo[b][1,4]thiazin-3(4H)-one: Structural Difference: Bromine is on a benzyl substituent rather than the core. Impact: Increased molecular weight (MW ≈ 365 vs. Activity: Demonstrated anticonvulsant effects in PTZ-induced seizures (ED₅₀: 25 mg/kg) due to GABA-A receptor modulation .
Alkyl and Aromatic Substituents
4-Butyl-2H-benzo[b][1,4]thiazin-3(4H)-one :
- Structural Difference : A butyl chain replaces the bromine and methyl groups.
- Impact : Higher lipophilicity (logP ≈ 3.2) enhances membrane permeability but may increase cytotoxicity (IC₅₀: 48 μM vs. >100 μM for brominated analogs) .
- Activity : Moderate antimicrobial activity (MIC: 32 µg/mL against S. aureus) .
- 8-Hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one: Structural Difference: Hydroxyl group at position 8 and oxazinone core. Impact: Polar hydroxyl group improves solubility (aqueous solubility ≈ 1.2 mg/mL) but reduces BBB penetration .
Heteroatom Substitution (Sulfur vs. Oxygen)
- 8-Bromo-6-methoxy-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Structural Difference: Oxazinone core with methoxy and bromine substituents. Impact: Methoxy group increases electron density, while oxygen reduces ring strain. Activity: Lower AChE inhibition (IC₅₀: 12 μM vs. 0.8 μM for thiazinone derivatives) due to weaker interactions with Trp86 and Phe295 residues .
Biological Activity
8-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one is a member of the benzothiazine family, characterized by its unique fused benzene and thiazine ring structure. The molecular formula is , with a molecular weight of approximately 244.11 g/mol. This compound has garnered attention due to its diverse biological activities, which are influenced by the presence of bromine and methyl groups at specific positions on the thiazine ring.
Antimicrobial Activity
Research indicates that benzothiazine derivatives exhibit significant antimicrobial properties. A study on various benzothiazine derivatives, including this compound, demonstrated activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 25 to 600 µg/mL, suggesting varying degrees of efficacy .
Table 1: Antimicrobial Activity of Benzothiazine Derivatives
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 50 | Gram-positive |
| Other Benzothiazine Derivatives | Varies | Gram-positive |
Anti-inflammatory and Analgesic Properties
Benzothiazine derivatives have been investigated for their potential anti-inflammatory and analgesic effects. These compounds may inhibit pro-inflammatory cytokines and modulate pain pathways, though detailed studies on this compound specifically are still required .
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural features. The presence of halogen atoms (like bromine) and functional groups on the thiazine ring enhances its reactivity and biological interactions.
Table 2: Structural Similarities and Activity
| Compound Name | Structure Features | Similarity Index |
|---|---|---|
| 6-Bromo-2H-benzo[b][1,4]thiazin-3(4H)-one | Bromine at position 6 | 0.97 |
| 6-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one | Amino group at position 6 | 0.87 |
| 7-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one | Bromine at position 7 | 0.91 |
Case Studies
While specific case studies focusing solely on this compound are sparse, related research highlights the importance of similar compounds in therapeutic applications. For instance, a study explored the synthesis of various thiazine derivatives and their effectiveness against resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
